molecular formula C16H12N6O2 B7545424 N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide

N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide

Cat. No. B7545424
M. Wt: 320.31 g/mol
InChI Key: QQMUQBJJBIHORC-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide, also known as BMB-231, is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as an analgesic and anxiolytic agent. In neuroscience, it has been investigated for its potential as a tool for studying the function of GABA-A receptors in the brain.

Mechanism of Action

N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is believed to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and hypnotic agents.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic transmission, reduced anxiety-like behavior in animal models, and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is its high selectivity for GABA-A receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is its relatively low potency compared to other GABA-A receptor modulators, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide in the treatment of neurodegenerative diseases and other disorders of the central nervous system. Finally, further research is needed to elucidate the precise mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide and its effects on neuronal function and behavior.

Synthesis Methods

N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-(2-amino-5-methylphenyl)benzoxazole with sodium azide, followed by the reduction of the resulting intermediate with sodium borohydride, and subsequent reaction with 4-chloro-3-nitrobenzoic acid. The final product is obtained by the reduction of the nitro group with iron powder and acetic acid.

properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c1-10-18-13-8-11(6-7-15(13)24-10)19-16(23)12-4-2-3-5-14(12)22-9-17-20-21-22/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMUQBJJBIHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide

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